

# Application Notes and Protocols for (Rac)-Lartesertib in vitro ATM Inhibition Assay

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Compound of Interest		
Compound Name:	(Rac)-Lartesertib	
Cat. No.:	B10831599	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and protocols for performing an in vitro assay to determine the inhibitory activity of (Rac)-Lartesertib against ATM kinase.

### Introduction

ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs), thereby activating downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1] Lartesertib has demonstrated subnanomolar potency in inhibiting ATM kinase activity.[1] This protocol outlines a biochemical assay to quantify the in vitro efficacy of (Rac)-Lartesertib.

## **Principle of the Assay**

The in vitro ATM inhibition assay is based on the principles of a kinase activity assay, which measures the phosphorylation of a substrate by the ATM kinase. The inhibitory effect of **(Rac)-Lartesertib** is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. A common method for this is a time-resolved fluorescence



resonance energy transfer (TR-FRET) assay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™, which offers high sensitivity and a homogeneous format suitable for high-throughput screening.

In a typical TR-FRET assay, a biotinylated substrate peptide (e.g., a p53-derived peptide) is phosphorylated by ATM in the presence of ATP. After the kinase reaction, a europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or allophycocyanin) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting FRET signal is proportional to the extent of substrate phosphorylation and thus, ATM activity. The presence of an inhibitor like Lartesertib will decrease the FRET signal.

#### **Data Presentation**

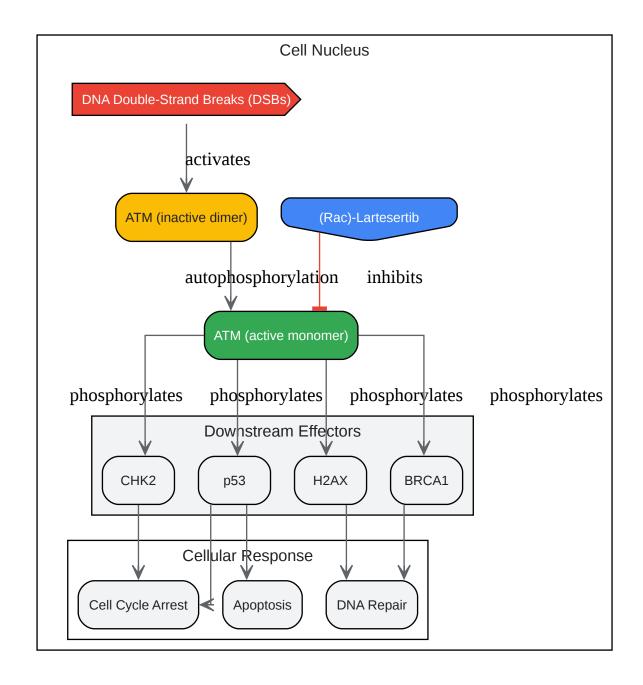
The following table summarizes the inhibitory activity of **(Rac)-Lartesertib** against ATM kinase.

Compound	Target Kinase	Assay Type	Substrate	IC50 (nM)	Reference
(Rac)- Lartesertib	ATM	Biochemical Kinase Assay	N/A	17.22 ± 3.39	[4]

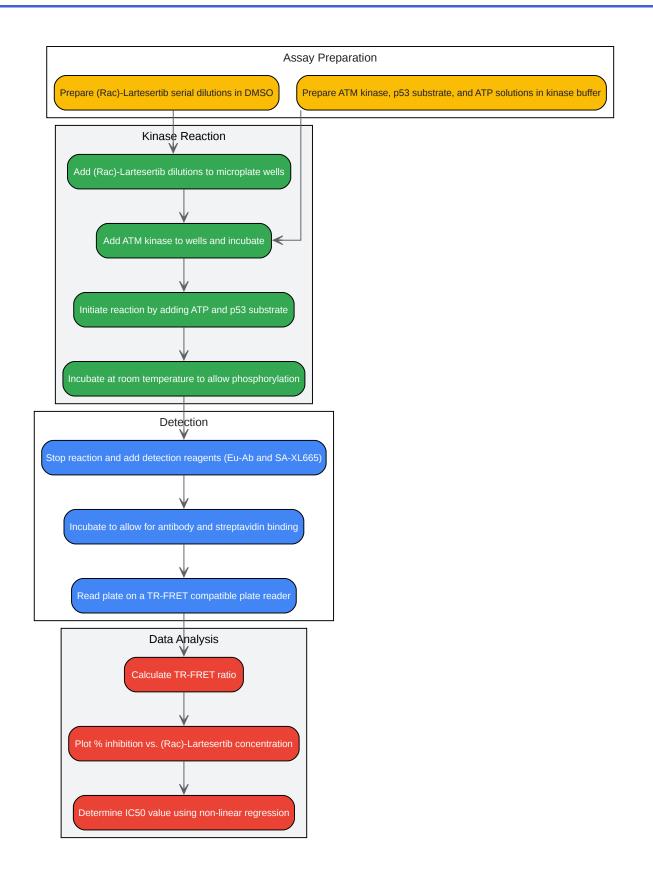
## **Signaling Pathway**

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by Lartesertib.









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#### References

- 1. selleckchem.com [selleckchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. abeomics.com [abeomics.com]
- 4. dovepress.com [dovepress.com]
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